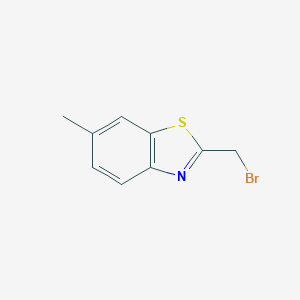

2-(Bromomethyl)-6-methyl-1,3-benzothiazole

Description

Butriptyline, sold under the brand name Evadyne among others, is a tricyclic antidepressant that has been used in the United Kingdom and several other European countries for the treatment of depression. It is closely related to amitriptyline and is known for its potent antihistamine and anticholinergic effects .

Properties

CAS No. |

110722-47-9 |

|---|---|

Molecular Formula |

C9H8BrNS |

Molecular Weight |

242.14 g/mol |

IUPAC Name |

2-(bromomethyl)-6-methyl-1,3-benzothiazole |

InChI |

InChI=1S/C9H8BrNS/c1-6-2-3-7-8(4-6)12-9(5-10)11-7/h2-4H,5H2,1H3 |

InChI Key |

JMQNWJRZADSZKL-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)N=C(S2)CBr |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)CBr |

Synonyms |

2-(BROMOMETHYL)-6-METHYLBENZOTHIAZOLE |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Butriptyline is synthesized through a series of chemical reactions starting from dibenzocycloheptene derivatives. The synthesis involves the alkylation of dibenzocycloheptene with a suitable alkyl halide in the presence of a base, followed by further modifications to introduce the necessary functional groups .

Industrial Production Methods: Industrial production of butriptyline typically involves large-scale chemical synthesis using similar routes as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH to ensure consistent product quality .

Types of Reactions:

Oxidation: Butriptyline can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can convert butriptyline to its corresponding amine derivatives.

Substitution: Substitution reactions, especially nucleophilic substitutions, can occur at the aromatic rings or the side chain

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted butriptyline derivatives depending on the nucleophile used

Scientific Research Applications

Butriptyline has been extensively studied for its pharmacological properties and has applications in various fields:

Chemistry: Used as a reference compound in the study of tricyclic antidepressants.

Biology: Investigated for its effects on neurotransmitter systems and receptor binding.

Medicine: Used in the treatment of depression and studied for its potential in treating other psychiatric disorders.

Industry: Utilized in the development of new antidepressant drugs and in pharmacological research

Mechanism of Action

Butriptyline exerts its effects primarily through antagonism of the serotonin transporter and histamine H1 receptor. It also acts as an antagonist at the 5-hydroxytryptamine receptor 2A. These actions lead to increased levels of serotonin in the synaptic cleft and reduced histamine activity, contributing to its antidepressant and sedative effects .

Comparison with Similar Compounds

Butriptyline is part of the tricyclic antidepressant family, specifically a dibenzocycloheptadiene. Similar compounds include:

- Amitriptyline

- Nortriptyline

- Protriptyline

- Imipramine

- Iprindole

Uniqueness: Butriptyline is unique in its relatively late introduction and atypical pharmacology compared to other tricyclic antidepressants. It has potent antihistamine effects with reduced severity of side effects like sedation and a lower risk of interactions with other medications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.